N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide
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Overview
Description
N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazide, also known as Sulfasalazine, is a drug that has been used for the treatment of inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease. It was first synthesized in the 1950s and has since been used as a treatment for various inflammatory conditions.
Mechanism of Action
N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee is a prodrug that is metabolized in the colon by bacterial enzymes to release 5-aminosalicylic acid (5-ASA) and sulfapyridine. 5-ASA is thought to be responsible for the anti-inflammatory effects of N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee. It works by inhibiting the production of pro-inflammatory cytokines and leukotrienes, as well as by scavenging free radicals.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to modulate the gut microbiome. It has also been shown to improve intestinal barrier function and reduce intestinal permeability.
Advantages and Limitations for Lab Experiments
N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying inflammation and oxidative stress. However, it also has some limitations, such as its potential toxicity and its effects on the gut microbiome, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research on N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and psoriasis. Another area of interest is its effects on the gut microbiome and how this may contribute to its anti-inflammatory effects. Additionally, there is a need for further research on the safety and toxicity of N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee, particularly in long-term use.
Synthesis Methods
The synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 4-isobutylbenzenesulfonyl hydrazide in the presence of a base. The resulting product is then treated with sulfuric acid to form N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee.
Scientific Research Applications
N'-(5-chloro-2-hydroxybenzylidene)-4-isobutylbenzenesulfonohydrazidee has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cell types. This has led to its use in the treatment of various autoimmune and inflammatory diseases.
properties
IUPAC Name |
N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12(2)9-13-3-6-16(7-4-13)24(22,23)20-19-11-14-10-15(18)5-8-17(14)21/h3-8,10-12,20-21H,9H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYWXNSDXGSJCV-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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